molecular formula C9H12O3 B2859441 Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate CAS No. 17790-74-8

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate

Cat. No. B2859441
CAS RN: 17790-74-8
M. Wt: 168.192
InChI Key: FIOFMYNFIRAGTI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate, also known as Hagemann’s ester, is an organic compound that was first prepared and described in 1893 by German chemist Carl Hagemann . It is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The compound has a molecular weight of 168.19 .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate were not found in the search results, it is known that the compound can be prepared from its ethylene glycol acetal . An improved preparation of Hagemann’s ester has been reported .


Molecular Structure Analysis

The InChI code for Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is 1S/C9H12O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h4,8H,3,5H2,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

4-Alkyl-3-methylcyclohex-2-enones have been prepared from ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester) through the alkylation of its ethylene glycol acetal . Various routes to 6-alkyl-3-methylcyclohex-2-enones from Hagemann’s ester have been explored .


Physical And Chemical Properties Analysis

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is a liquid at room temperature . .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these natural products.

Mode of Action

It has been reported that 4-alkyl-3-methylcyclohex-2-enones have been prepared from this compound through the alkylation of its ethylene glycol acetal .

Biochemical Pathways

The compound is involved in the synthesis of sterols, trisporic acids, and terpenoids . These natural products play crucial roles in various biological processes. For instance, sterols are essential components of cell membranes, while terpenoids have diverse roles including serving as plant hormones and as precursors to vitamins.

Result of Action

The result of the action of Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is the synthesis of natural products such as sterols, trisporic acids, and terpenoids . These compounds have various biological effects, depending on their specific structures and the cells in which they are produced.

properties

IUPAC Name

ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h4,8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOFMYNFIRAGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate

Synthesis routes and methods I

Procedure details

A round-bottom flask was charged with sodium 4-(ethoxycarbonyl)-2-(methoxycarbonyl)-3-methylcyclopenta-1,3-dienolate (105 g, 0.420 mol) and diglyme (1 L) to give a yellow suspension. AcOH (100 mL, 1.7 mol) was added to the resulting mixture and sodium iodide (280 g, 1.9 mol) was added portion-wise over about 5-10 min. The reaction mixture was then heated to reflux for about 3 h, cooled to room temperature, and poured over ice water (800 mL). The resulting material was extracted with Et2O (3×500 mL). The combined organic extracts were washed with brine (2×500 mL), dried over anhydrous MgSO4, and filtered. The solvent was removed under reduced pressure to give a brown liquid that was purified by vacuum distillation (80-85° C., 0.3 Torr) to give ethyl 2-methyl-4-oxocyclopent-2-enecarboxylate (40.6 g, 57%) as a yellow oil: 1H NMR (CDCl3) δ 6.06-5.98 (m, 1H), 4.30-4.11 (m, 2H), 3.72-3.65 (m, 1H), 2.77-2.66 (m, 1H), 2.66-2.57 (m, 1H), 2.17 (s, 3H), 1.30 (t, J=7.1 Hz, 3H).
Name
sodium 4-(ethoxycarbonyl)-2-(methoxycarbonyl)-3-methylcyclopenta-1,3-dienolate
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
280 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 5 L round bottom flask, sodium 4-(ethoxycarbonyl)-2-(methoxycarbonyl)-3-methylcyclo-penta-1,3-dienolate (485 g, 1954 mmol), KCl (204 g, 2736 mmol, JT Baker), and AcOH (392 mL, 6839 mmol, JT Baker) in toluene (1200 mL) and water (1200 mL) were heated at reflux for about 6 h. The reaction mixture was allowed to cool to ambient temperature for about 16 h. The reaction mixture was then poured into a 12 L flask and diluted with water (3 L). Solid NaHCO3 (450 g, 5.3 mol) was added cautiously portionwise with stirring over about 1 h. After about an additional 30 min of stirring, the basic aqueous phase was separated and further extracted with Et2O (4×400 mL). The combined organic layers were washed with water (4×500 mL) and brine (500 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure to yield a yellow oil that was purified by vacuum distillation (92-94° C., 0.4 mmHg) to give ethyl 2-methyl-4-oxocyclopent-2-enecarboxylate (229 g, 69%) as a yellow oil: 1H NMR (CDCl3) δ 6.04-6.01 (m, 1H), 4.26-4.17 (m, 2H), 3.67 (m, 1H), 2.72 (m, 1H), 2.62 (m, 1H), 2.16 (s, 3H), 1.32-1.27 (t, J=7.1 Hz, 3H).
Name
sodium 4-(ethoxycarbonyl)-2-(methoxycarbonyl)-3-methylcyclo-penta-1,3-dienolate
Quantity
485 g
Type
reactant
Reaction Step One
Name
Quantity
204 g
Type
reactant
Reaction Step One
Name
Quantity
392 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three

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